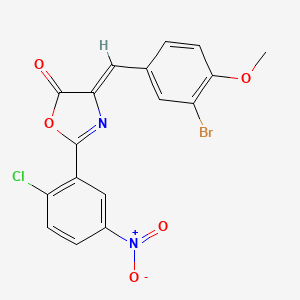![molecular formula C29H36N2O2 B11548001 1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea](/img/structure/B11548001.png)
1-Biphenyl-4-yl-3-[4-(decyloxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA is a synthetic organic compound belonging to the class of N-substituted ureas These compounds are characterized by the presence of a urea group (NH-CO-NH) substituted with various alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of 4-decyloxyaniline with 4-biphenyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures, to yield the desired urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas, including 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA, often involves scalable and environmentally friendly processes. One such method is the use of potassium isocyanate in water, which avoids the use of organic solvents and simplifies the purification process . This method is suitable for large-scale production and ensures high chemical purity.
Chemical Reactions Analysis
Types of Reactions
3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and decyloxyphenyl groups facilitate binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea: A phenylurea derivative with herbicidal properties.
1-Benzyl-3-[4-(decyloxy)phenyl]urea: A structurally similar compound with different substituents on the urea group.
Uniqueness
3-{[1,1’-BIPHENYL]-4-YL}-1-[4-(DECYLOXY)PHENYL]UREA is unique due to the presence of both biphenyl and decyloxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H36N2O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
1-(4-decoxyphenyl)-3-(4-phenylphenyl)urea |
InChI |
InChI=1S/C29H36N2O2/c1-2-3-4-5-6-7-8-12-23-33-28-21-19-27(20-22-28)31-29(32)30-26-17-15-25(16-18-26)24-13-10-9-11-14-24/h9-11,13-22H,2-8,12,23H2,1H3,(H2,30,31,32) |
InChI Key |
NGXUWLYJSMSUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11547920.png)
![4-Methyl-N-(1-{N'-[(E)-{4-[(naphthalen-2-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}-2-phenylethyl)benzene-1-sulfonamide](/img/structure/B11547922.png)
![1-{(Z)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-bromobenzoate](/img/structure/B11547930.png)
![N-(3-bromophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547932.png)
![1-[2-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]-3-naphthalen-1-ylurea](/img/structure/B11547936.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547942.png)
![4-chloro-2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11547944.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11547955.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11547958.png)
![4-bromo-2-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11547964.png)
![4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11547967.png)
![6-[(2Z)-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11547971.png)

![N-(3-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11547982.png)
